molecular formula C11H15ClFNO B2585978 ((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride CAS No. 1807938-04-0

((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride

Cat. No. B2585978
CAS RN: 1807938-04-0
M. Wt: 231.7
InChI Key: INYUIBVYMWINPP-ROLPUNSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 has been shown to have immunomodulatory effects and has been investigated for its potential use in treating a variety of diseases, including multiple sclerosis, cancer, and transplant rejection.

Scientific Research Applications

Neurokinin-1 Receptor Antagonist Applications

One significant application of this compound is as a neurokinin-1 (NK1) receptor antagonist. A related compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, has been identified as a high-affinity, orally active NK1 receptor antagonist with potential efficacy in treating emesis and depression. This compound demonstrates significant solubility in water (>100 mg/mL), indicating its suitability for both intravenous and oral clinical administration (Harrison et al., 2001).

Antiosteoclast Activity

Another research direction involves exploring the antiosteoclast activity of derivatives related to the core structure of the compound. Di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, derived from a process involving (±)-piperidin-2-yl-methanamine, have shown moderate to high antiosteoclast and osteoblast activity. This discovery points towards potential applications in treating bone disorders by inhibiting osteoclast activity and promoting osteoblast function (Reddy et al., 2012).

Serotonin Receptor Modulation

Further research has explored novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists. These derivatives exhibit robust antidepressant-like activity by preferentially activating ERK1/2 phosphorylation pathways, suggesting their potential use in developing new antidepressant drugs. The findings highlight the compound's relevance in neuropharmacology, especially for conditions related to serotonin receptor dysregulation (Sniecikowska et al., 2019).

properties

IUPAC Name

[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-10-3-1-8(2-4-10)11-9(7-13)5-6-14-11;/h1-4,9,11H,5-7,13H2;1H/t9-,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYUIBVYMWINPP-ROLPUNSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1CN)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1CN)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride

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